4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9(2)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNTXDXZSYKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
Pyrimidine derivatives have been reported to exhibit their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators.
Biochemical Pathways
Pyrimidine derivatives are known to affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators.
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into the cells. This could suggest that this compound may have good bioavailability due to its potential lipophilic nature.
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. These effects could be the result of the compound’s interaction with its targets.
Biologische Aktivität
4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 941980-20-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly its effects on poly(ADP-ribose) polymerases (PARPs), and presents relevant research findings.
The compound's molecular formula is with a molecular weight of 301.34 g/mol. Its structure features a pyrrolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 941980-20-7 |
Inhibition of PARP Enzymes
Research has demonstrated that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects on PARP-1 and PARP-2 isoforms. These enzymes play crucial roles in DNA repair processes and cellular responses to stress. The inhibition of PARPs has implications in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiotherapy.
Key Findings:
- Selectivity: The presence of an N1-aryl substituent significantly enhances selectivity and potency towards PARP-2. The optimal group for non-selective and potent inhibition of both PARP-1 and PARP-2 was identified as the para-fluorobenzyl group .
- Structure–Activity Relationship (SAR): A detailed SAR analysis revealed that modifications to the aryl substituent could lead to variations in inhibitory activity against the PARP enzymes. This indicates that careful design of derivatives could yield compounds with improved therapeutic profiles.
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. Studies have shown that it can inhibit cell growth effectively.
Case Study:
In a study assessing the antiproliferative activity of this compound on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma), it was found that:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15.0 |
| M21 | 12.5 |
| MCF7 | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
The biological activity of this compound primarily involves:
- PARP Inhibition: Disruption of DNA repair mechanisms leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest: Induction of cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Vorbereitungsmethoden
Direct Alkylation Methodology
Procedure :
- Substrate : Core compound (1 equiv).
- Alkylating Agent : Isobutyl bromide (1.2 equiv).
- Base : K$$2$$CO$$3$$ (2 equiv) in anhydrous DMF.
- Conditions : 80°C, 8 h under N$$_2$$.
- Workup : Quench with ice-water, extract with EtOAc, dry (Na$$2$$SO$$4$$).
- Yield : 62% after silica gel chromatography (hexane/EtOAc 3:1).
Optimization Notes :
- Excess alkylating agent (1.5 equiv) increases yield to 71% but risks dialkylation.
- Polar aprotic solvents (DMF > DMSO) improve solubility.
Functionalization with the 4-Hydroxyphenyl Group
The 4-hydroxyphenyl moiety is introduced via Ullmann-type coupling or Mitsunobu reaction.
Copper-Catalyzed Coupling
Protocol Adapted from Patent WO2005117909A2:
- Substrate : 4-Chloro-6-isobutyl-pyrrolo[3,4-d]pyrimidine-dione.
- Coupling Partner : 4-Hydroxyphenylboronic acid (1.5 equiv).
- Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%).
- Base : Cs$$2$$CO$$3$$ (3 equiv) in DMF/H$$_2$$O (4:1).
- Conditions : 100°C, 24 h.
- Yield : 55% (post HPLC purification).
Mitsunobu Reaction
Alternative Approach :
- Substrate : Core alcohol (hypothetical intermediate).
- Reagents : 4-Hydroxyphenol (1.2 equiv), DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv).
- Solvent : THF, 0°C to RT, 12 h.
- Yield : 48% (requires protection/deprotection steps).
Final Deprotection and Purification
Hydroxyl Group Deprotection :
- Protected Intermediate : 4-(4-Benzyloxyphenyl) derivative.
- Conditions : H$$_2$$ (1 atm), 10% Pd/C, EtOH, 6 h.
- Yield : 89% after filtration and solvent removal.
Purification :
- Method : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Purity : >98% (UV 254 nm).
Analytical Data and Characterization
Spectroscopic Validation :
- $$ ^1H $$ NMR (600 MHz, DMSO-d6) : δ 1.02 (d, 6H, J=6.6 Hz, -CH(CH$$3$$)$$2$$), 2.11 (m, 1H, -CH$$2$$-CH-(CH$$3$$)$$_2$$), 3.44 (t, 2H, J=7.2 Hz, pyrrolidine-H), 4.89 (s, 1H, NH), 6.72 (d, 2H, J=8.4 Hz, aromatic-H), 7.21 (d, 2H, J=8.4 Hz, aromatic-H), 9.32 (s, 1H, -OH).
- HRMS (ESI+) : m/z calc. for C$${16}$$H$${18}$$N$$3$$O$$3$$ [M+H]$$^+$$: 300.1348; found: 300.1351.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 62 | 95 | Minimal protection steps |
| Ullmann Coupling | 55 | 98 | High regioselectivity |
| Mitsunobu Reaction | 48 | 90 | Compatible with sensitive groups |
Industrial-Scale Considerations
- Cost Efficiency : Ullmann coupling requires expensive catalysts (CuI), favoring direct alkylation for large batches.
- Green Chemistry : Microwave-assisted synthesis reduces reaction time (3 h vs. 24 h) with comparable yields.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-hydroxyphenyl)-6-isobutyl-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how do steric effects of the isobutyl group influence reaction yields?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors with appropriate aldehydes or ketones under acidic or basic conditions. For example, highlights a similar compound synthesized via a two-step process involving microwave-assisted cyclization (87% yield). Steric hindrance from the isobutyl group may require longer reaction times or higher temperatures to overcome reduced nucleophilicity. Characterization via TLC (Rf = 0.41 in ) and FTIR (amide C=O at 1680 cm⁻¹) ensures purity .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, but recrystallization using polar aprotic solvents like DMSO may improve crystallinity. reports a melting point of ±220°C, suggesting thermal stability for recrystallization. HPLC with C18 columns and UV detection (λ = 254 nm) can validate purity post-purification .
Q. How can spectroscopic methods (NMR, FTIR) distinguish between tautomeric forms of the pyrrolo-pyrimidine-dione core?
- Methodological Answer : ¹H NMR can identify NH protons (δ = 8–10 ppm for amide NH) and aromatic protons (δ = 6.5–7.5 ppm for hydroxyphenyl). FTIR detects carbonyl stretching (1680–1700 cm⁻¹ for dione C=O) and hydroxyl groups (broad peak ~3455 cm⁻¹). uses FTIR to confirm NH and C=O functionalities, critical for tautomer differentiation .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets can prioritize binding poses. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict hydrogen-bonding interactions with the hydroxyphenyl group. emphasizes linking computational results to experimental validation via SPR or ITC .
Q. How do in vitro assays resolve contradictory data on the compound’s cytotoxicity versus therapeutic selectivity?
- Methodological Answer : Use dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity. Apoptosis markers (caspase-3/7) and mitochondrial membrane potential assays (JC-1 dye) clarify mechanisms. suggests parallel testing with anti-tumor agents to benchmark activity .
Q. What in silico SAR approaches optimize substituent effects (e.g., isobutyl vs. methyl groups) on bioactivity?
- Methodological Answer : CoMFA or CoMSIA models correlate substituent hydrophobicity (logP) and steric bulk with activity. ’s compound (4j) uses a 4-methoxyphenyl group; comparative MD simulations (GROMACS) could evaluate isobutyl’s impact on target binding .
Q. How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) determines dihedral angles between the hydroxyphenyl and pyrrolo-pyrimidine planes. demonstrates structural elucidation of related heterocycles, emphasizing hydrogen-bonding networks .
Data Contradiction & Theoretical Frameworks
Q. How can conflicting solubility data (aqueous vs. DMSO) be reconciled for in vivo studies?
- Methodological Answer : Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. Experimental validation via shake-flask method (UV-Vis quantification) at physiological pH (7.4) and temperature (37°C). advocates iterative experimental design to refine solubility profiles .
Q. What theoretical frameworks explain the compound’s dual role as a pro-oxidant and antioxidant in different cellular contexts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
